An In-depth Technical Guide to N-(2,2-Dichloro-1-hydroxyethyl)acetamide: Structure, Properties, and Potential Applications
An In-depth Technical Guide to N-(2,2-Dichloro-1-hydroxyethyl)acetamide: Structure, Properties, and Potential Applications
This guide provides a comprehensive technical overview of N-(2,2-Dichloro-1-hydroxyethyl)acetamide, a molecule of interest in synthetic chemistry and potentially in drug development. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes theoretical knowledge with data from structurally related analogs to offer a robust scientific profile. This approach, grounded in established chemical principles, provides valuable insights for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
N-(2,2-Dichloro-1-hydroxyethyl)acetamide, with the chemical formula C4H7Cl2NO2, possesses a unique combination of functional groups that dictate its chemical behavior and potential applications. The structure features a dichloroacetamide moiety linked to a 1-hydroxyethyl group.
Diagram of the molecular structure of N-(2,2-Dichloro-1-hydroxyethyl)acetamide:
Caption: Molecular structure of N-(2,2-Dichloro-1-hydroxyethyl)acetamide.
The presence of two chlorine atoms on the alpha-carbon of the acetamide group significantly influences the molecule's electrophilicity and reactivity. The hydroxyl group introduces polarity and the potential for hydrogen bonding, which affects its solubility and interactions with biological targets. The amide linkage provides a site for potential hydrolysis.
Table 1: Predicted Physicochemical Properties of N-(2,2-Dichloro-1-hydroxyethyl)acetamide and Comparison with Related Analogs
| Property | Predicted Value for N-(2,2-Dichloro-1-hydroxyethyl)acetamide | Experimental Data for 2,2-Dichloroacetamide[1] | Experimental Data for N-(2-hydroxyethyl)acetamide[2] |
| Molecular Formula | C4H7Cl2NO2 | C2H3Cl2NO | C4H9NO2 |
| Molecular Weight | 172.01 g/mol | 127.96 g/mol | 103.12 g/mol |
| Appearance | Predicted: Colorless to pale yellow solid | Colorless solid | Colorless to yellow viscous liquid or solid |
| Melting Point | Predicted: ~100-120 °C | 81-83 °C | 48-51 °C |
| Boiling Point | Predicted: >250 °C (with decomposition) | 233-234 °C | 165-167 °C at 12 mmHg |
| Solubility | Predicted: Soluble in water and polar organic solvents | Soluble in water | Soluble in water |
| pKa | Predicted: ~13-14 (hydroxyl proton) | Not available | Not available |
Rationale for Predicted Properties: The predictions for N-(2,2-Dichloro-1-hydroxyethyl)acetamide are based on the additive effects of its functional groups. The higher predicted melting and boiling points compared to the analogs are due to the increased molecular weight and potential for intermolecular hydrogen bonding from both the amide and hydroxyl groups. The solubility in polar solvents is anticipated due to these same hydrogen bonding capabilities.
Synthesis and Reactivity
While a specific, optimized synthesis for N-(2,2-Dichloro-1-hydroxyethyl)acetamide is not extensively documented in the literature, a plausible and efficient synthetic route can be proposed based on established chemical reactions.
Proposed Synthetic Pathway
A logical approach to the synthesis of N-(2,2-Dichloro-1-hydroxyethyl)acetamide involves the condensation reaction between dichloroacetamide and glyoxal.
Diagram of the proposed synthesis of N-(2,2-Dichloro-1-hydroxyethyl)acetamide:
Caption: Proposed synthesis of N-(2,2-Dichloro-1-hydroxyethyl)acetamide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dichloroacetamide (1.0 eq) in a suitable solvent such as water or a lower alcohol (e.g., ethanol, methanol).
-
Addition of Reactant and Catalyst: To the stirred solution, add an aqueous solution of glyoxal (1.0 - 1.2 eq) and a catalytic amount of a weak base, such as sodium bicarbonate or potassium carbonate.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is neutralized with a dilute acid. The product can then be extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Solvent: Water or a protic solvent is chosen to facilitate the dissolution of the reactants and the catalyst.
-
Catalyst: A weak base is employed to deprotonate the amide nitrogen of dichloroacetamide, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of glyoxal, without promoting significant side reactions like the Cannizzaro reaction of glyoxal.
-
Purification: The choice between recrystallization and column chromatography depends on the purity and physical state of the crude product.
Chemical Reactivity
The reactivity of N-(2,2-Dichloro-1-hydroxyethyl)acetamide is governed by its key functional groups:
-
Dichloroacetamide Moiety: The electron-withdrawing nature of the two chlorine atoms makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The amide bond can undergo hydrolysis under acidic or basic conditions to yield dichloroacetic acid and 2-amino-1-ethanol.[3]
-
Hydroxyl Group: The primary alcohol can undergo typical reactions such as oxidation to an aldehyde or carboxylic acid, and esterification or etherification.
-
Chlorine Atoms: The chlorine atoms are generally unreactive towards nucleophilic substitution under normal conditions but can be displaced under more forcing conditions.
Potential Applications in Drug Development
While there is no direct evidence of N-(2,2-Dichloro-1-hydroxyethyl)acetamide being used in drug development, its structural motifs are present in molecules with known biological activity. The dichloroacetamide group is a known pharmacophore in certain classes of compounds. For instance, dichloroacetamides have been investigated for their potential as herbicide safeners and have shown biological activity.[4][5]
Potential Therapeutic Areas for Exploration:
-
Anticancer Agents: The dichloroacetate ion, a metabolite of some dichloroacetamides, has been explored for its potential in cancer therapy due to its ability to inhibit pyruvate dehydrogenase kinase.
-
Antimicrobial Agents: The acetamide backbone is a common feature in many antimicrobial drugs. The presence of the dichloromethyl group could enhance lipid solubility and cell permeability.
-
Enzyme Inhibitors: The electrophilic nature of the dichloroacetyl group could make it a candidate for covalent inhibition of enzymes with nucleophilic residues in their active sites.
Diagram of Potential Drug Development Workflow:
Caption: A simplified workflow for drug development.
Safety and Toxicology
Direct toxicological data for N-(2,2-Dichloro-1-hydroxyethyl)acetamide is not available. However, based on the toxicology of related compounds, certain precautions should be taken when handling this substance. Chloroacetamide and its derivatives are generally considered toxic and can cause skin and eye irritation.[6]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
The hydrolysis of dichloroacetamides can lead to the formation of dichloroacetic acid, which has its own toxicological profile.[5][7] Therefore, the stability of the compound under various conditions should be considered.
Spectroscopic Analysis
Predictive spectroscopic data can guide the characterization of N-(2,2-Dichloro-1-hydroxyethyl)acetamide.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Signal for the CH(OH) proton (likely a doublet or multiplet).- Signals for the CH2 protons of the ethyl group (likely multiplets).- Signal for the NH proton (broad singlet).- Signal for the OH proton (broad singlet, may exchange with D2O).- Signal for the CHCl2 proton (singlet). |
| ¹³C NMR | - Signal for the C=O carbon.- Signal for the CHCl2 carbon.- Signal for the CH(OH) carbon.- Signal for the CH2 carbon. |
| IR Spectroscopy | - Broad O-H stretch (~3300-3500 cm⁻¹).- N-H stretch (~3300 cm⁻¹).- C=O stretch (amide I band) (~1650-1680 cm⁻¹).- C-Cl stretches (~650-800 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M⁺).- Characteristic fragmentation pattern showing loss of H2O, Cl, and cleavage of the amide bond. |
Rationale for Predictions: The predicted NMR and IR signals are based on the characteristic chemical shifts and vibrational frequencies of the functional groups present in the molecule. The mass spectrometry fragmentation pattern is anticipated based on the known fragmentation pathways of amides and halogenated compounds.
Conclusion
N-(2,2-Dichloro-1-hydroxyethyl)acetamide is a molecule with interesting structural features that suggest potential for further investigation in synthetic chemistry and medicinal chemistry. While direct experimental data is currently limited, this guide provides a solid foundation for researchers by synthesizing theoretical knowledge and data from analogous compounds. The proposed synthetic route is practical, and the predicted properties and reactivity offer a roadmap for future experimental work. As with any new compound, thorough characterization and safety evaluation are paramount for any future research and development efforts.
References
-
National Institute of Standards and Technology. Acetamide, 2,2-dichloro-. NIST Chemistry WebBook. [Link][1]
-
National Institute of Standards and Technology. Acetamide, N-(2-hydroxyethyl)-. NIST Chemistry WebBook. [Link][2]
-
Jablonowski, N. D., & Schäffer, A. (2015). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. Environmental Science & Technology, 49(19), 11333–11346. [Link][4]
-
Woodward, A. W., & McNeill, K. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16569–16578. [Link][5]
-
Woodward, A. W., & McNeill, K. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16569–16578. [Link][7]
-
LibreTexts. 22.13 Reactions of Amides. Chemistry LibreTexts. [Link][3]
Sources
- 1. Acetamide, 2,2-dichloro- [webbook.nist.gov]
- 2. Acetamide, N-(2-hydroxyethyl)- [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
